[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate is a complex organic compound characterized by its unique structural components. This compound features a combination of aromatic rings, methoxy groups, and a chlorophenyl acetate moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the intermediate [3,4-Dimethoxyphenyl)methylamine], which is then reacted with 2-oxoethyl 2-(4-chlorophenyl)acetate under controlled conditions. The reaction is usually catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential pharmacological properties. It exhibits activity in various bioassays, indicating potential uses as an anti-inflammatory, antimicrobial, or anticancer agent. Its interactions with biological targets are of particular interest for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of both methoxy and chlorophenyl groups suggests that it could interact with multiple biological pathways, making it a candidate for multi-target drug design.
Industry
Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of [2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
[2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline]: This compound shares structural similarities but differs in its quinoline core, which imparts different biological activities.
[N-(3,4-Dimethoxyphenyl)acetamide]: Another related compound, which lacks the chlorophenyl group, resulting in different pharmacological properties.
Uniqueness
What sets [2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate apart is its combination of methoxy and chlorophenyl groups, which confer unique chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c1-24-16-8-5-14(9-17(16)25-2)11-21-18(22)12-26-19(23)10-13-3-6-15(20)7-4-13/h3-9H,10-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBSCISCGZEBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)COC(=O)CC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.